2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid

Description

Chemical Nomenclature and Structural Identity

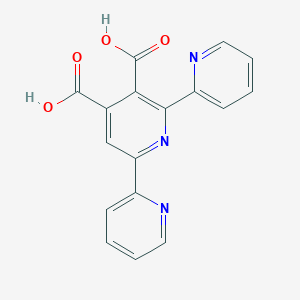

This compound, systematically known as [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid, represents a sophisticated heterocyclic compound within the terpyridine family. The compound bears the Chemical Abstracts Service registry number 247058-03-3 and is characterized by its unique molecular architecture consisting of three pyridine rings arranged in a linear fashion. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects its structural composition.

The molecular structure features a central pyridine ring substituted at positions 2 and 6 with additional pyridine moieties, while carboxylic acid groups are strategically positioned at the 3 and 4 positions of the central ring. This arrangement creates a tridentate ligand system with enhanced coordination capabilities compared to simpler terpyridine derivatives. The compound exhibits the molecular formula C17H11N3O4 with a precisely calculated molecular weight of 321.29 grams per mole. The structural configuration allows for effective coordination with metal ions through its three nitrogen donor atoms, while the carboxylic acid groups provide additional binding sites and contribute to the compound's solubility characteristics in polar solvents.

The International Chemical Identifier string for this compound is InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24), which provides a unique digital fingerprint for computational applications. The corresponding Simplified Molecular Input Line Entry System representation is C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3, enabling precise structural identification in chemical databases. Alternative nomenclature includes 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylicacid and various systematic derivatives reflecting different naming conventions used across chemical literature.

Table 1: Structural and Physical Properties of this compound

Historical Development and Discovery

The development of this compound emerged from the broader research into terpyridine derivatives that began gaining momentum in coordination chemistry during the latter half of the twentieth century. The compound was first synthesized and characterized as part of systematic investigations into functionalized terpyridine ligands capable of enhanced metal coordination properties. The Chemical Abstracts Service database indicates that this specific compound was first registered and documented in scientific literature, with its unique structural features being recognized for their potential in advanced materials applications.

The synthesis methodology for this compound builds upon established terpyridine preparation techniques, particularly those involving condensation reactions of pyridine derivatives with appropriate carboxylic acid precursors. Research indicates that the compound can be synthesized through several methodological approaches, primarily involving the condensation of pyridine derivatives with appropriate acyl chlorides or carboxylic acids under controlled reaction conditions. One prominent synthetic route involves the use of nitrogen-containing heterocyclic precursors combined with specific acylation reactions that introduce the carboxylic acid functionalities at the desired positions on the central pyridine ring.

The historical significance of this compound lies in its role as a bridge between simple terpyridine ligands and more sophisticated multifunctional coordination compounds. Early research recognized that the incorporation of carboxylic acid groups into the terpyridine framework would enhance both the coordination versatility and the potential for forming extended coordination networks. The compound represents an important milestone in the evolution of designer ligands for coordination chemistry applications, where specific functional groups are strategically positioned to achieve desired binding characteristics and material properties.

Documentation in chemical databases reveals that the compound has been the subject of increasing research interest since its initial characterization, with multiple research groups contributing to understanding its coordination behavior and potential applications. The development timeline shows a progression from initial synthesis and characterization studies to more sophisticated applications in coordination polymer synthesis and materials science research. Modern synthetic approaches have refined the preparation methods, achieving higher yields and improved purity levels suitable for advanced research applications.

Significance in Coordination Chemistry and Materials Science

This compound occupies a particularly important position in coordination chemistry due to its ability to function as a versatile tridentate ligand with additional coordination sites provided by the carboxylic acid groups. The compound's significance stems from its unique structural features that enable it to coordinate effectively with metal ions through its three nitrogen donor atoms while simultaneously providing hydrogen bonding capabilities through the carboxylic acid functionalities. This dual coordination mechanism makes it exceptionally valuable for constructing complex coordination networks and metal-organic frameworks with tailored properties.

The tridentate ligand system allows for stable coordination with various metal ions, creating opportunities for developing novel catalytic systems where the metal center remains securely coordinated while maintaining accessibility for substrate interactions. Research has demonstrated that the compound's coordination behavior can be fine-tuned through careful selection of metal partners and reaction conditions, enabling the synthesis of coordination complexes with specific geometric arrangements and electronic properties. The presence of carboxylic acid groups enhances the compound's solubility in polar solvents and contributes to its ability to form hydrogen bonds, which can influence the overall reactivity and stability of resulting coordination complexes.

In materials science applications, this compound serves as a fundamental building block for constructing sophisticated supramolecular architectures. The compound's aromatic nature provides stability and enables pi-pi stacking interactions, which can be advantageous in developing materials with specific electronic or optical properties. These intermolecular interactions, combined with the coordination capabilities, make the compound particularly suitable for applications requiring controlled assembly of molecular components into larger functional structures.

The compound has found particular relevance in sensor development applications, where its coordination properties can be exploited to create responsive materials that undergo detectable changes upon interaction with specific analytes. The combination of coordination sites and hydrogen bonding capabilities enables the design of selective binding environments that can distinguish between different chemical species. Additionally, the compound's potential in catalysis applications has been recognized, where its ability to stabilize metal centers in specific coordination geometries can enhance catalytic efficiency and selectivity.

Table 2: Applications and Significance in Coordination Chemistry

Contemporary research continues to explore new applications for this compound in emerging areas of materials science, including the development of responsive materials, advanced catalytic systems, and novel electronic devices. The compound's well-characterized coordination behavior and synthetic accessibility make it an attractive target for researchers seeking to develop next-generation materials with precisely controlled properties. The ongoing investigations into its coordination chemistry with various metal ions continue to reveal new opportunities for applications in fields ranging from environmental remediation to advanced energy storage systems.

Properties

IUPAC Name |

2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O4/c21-16(22)10-9-13(11-5-1-3-7-18-11)20-15(14(10)17(23)24)12-6-2-4-8-19-12/h1-9H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNSAWMGWRVKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(C(=C2)C(=O)O)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376258 | |

| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247058-03-3 | |

| Record name | [2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-acetylpyridine.

Formation of Enaminone: 2-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal to form an enaminone.

Base-Catalyzed Reaction: The enaminone undergoes a base-catalyzed reaction with carbon disulfide, followed by alkylation with methyl iodide.

Condensation: The resulting product condenses with another molecule of 2-acetylpyridine to form a diketone.

Cyclization: The diketone undergoes cyclization in the presence of ammonium acetate to form the terpyridine core.

Functionalization: The terpyridine core is then functionalized with carboxylic acid groups at the 3’ and 4’ positions through oxidation reactions.

Industrial Production Methods: Industrial production methods for [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.

Major Products:

Oxidation: Products include carboxylates or ketones.

Reduction: Products include alcohols or alkanes.

Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2,6-dipyridin-2-ylpyridine-3,4-dicarboxylic acid, in anticancer therapies. For instance, derivatives based on pyridine-2,6-dicarboxamide have shown the ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This stabilization suggests a pathway for developing new anticancer agents targeting telomeric DNA structures .

Inhibition of Viral Infections

Compounds derived from pyridine scaffolds have also been investigated for their antiviral properties. Some derivatives exhibit inhibitory activity against dengue and yellow fever viruses, indicating their potential use in therapeutic applications against viral infections .

Coordination Chemistry

Ligand Properties

this compound serves as a tridentate ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing metal-organic frameworks (MOFs). These frameworks are essential in catalysis and material science applications due to their tunable properties and high surface area.

Case Study: Metal Complexes

In a study focusing on the synthesis of zinc(II) and lanthanide(III) coordination polymers using this compound as a ligand, researchers reported enhanced catalytic performance in CO2 cycloaddition reactions at ambient pressure. This showcases the compound's utility in developing efficient catalysts for carbon capture technologies .

Materials Science

Development of Functional Materials

The structural features of this compound lend themselves to the creation of functional materials. For example, its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that these materials can be used in various applications ranging from coatings to electronic devices.

Photoluminescent Properties

Studies have demonstrated that incorporating pyridine-based compounds into perovskite nanocrystals can significantly improve their photoluminescent properties. This advancement is crucial for developing efficient light-emitting devices and solar cells .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of [2,2’:6’,2’‘-Terpyridine]-3’,4’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the terpyridine core and the oxygen atoms in the carboxylic acid groups serve as coordination sites, allowing the compound to form stable complexes with metals. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.

Comparison with Similar Compounds

Pyridine-2,6-dicarboxylic Acid (Dipicolinic Acid, CAS: 499-83-2)

- Structural Differences : Lacks the pyridyl substituents at the 2- and 6-positions, retaining only the two carboxylic acid groups on the pyridine ring.

- Coordination Behavior: Acts as a tridentate ligand, forming stable complexes with lanthanides and transition metals through its O and N donors. It is widely used in 1D, 2D, and 3D coordination polymers (e.g., with oxalic acid and lanthanides) .

- Applications : Key in bacterial spore stabilization and MOF synthesis .

- Stability : Extensive hydrogen bonding (O–H⋯O, N–H⋯O) and π-π interactions (centroid distances: 3.4–3.7 Å) stabilize its crystalline phases .

2,6-Dichloropyridine-3,4-dicarboxylic Acid (CAS: 1935433-61-6)

- Structural Differences : Chlorine substituents replace pyridyl groups, altering electronic properties.

- Reactivity : Electron-withdrawing Cl groups increase the acidity of carboxylic acids, enhancing metal-binding affinity but reducing solubility in polar solvents .

- Applications : Primarily used in research settings for studying herbicide resistance mechanisms .

2,6-Dimethylpyridine-3,4-dicarboxylic Acid (CAS: 13602-84-1)

- Structural Differences : Methyl groups at the 2- and 6-positions instead of pyridyl or Cl.

- Solubility : Increased lipophilicity due to methyl groups may limit aqueous-phase applications.

2,2'-Biquinolinyl-4,4'-dicarboxylic Acid (CAS: 1245-13-2)

- Structural Differences: Larger aromatic quinoline systems replace pyridyl groups, enhancing π-conjugation.

- Applications : Useful in luminescent materials due to extended π-systems, but bulkier structure may hinder MOF porosity .

Comparative Analysis of Key Properties

| Property | 2,6-Dipyridin-2-ylpyridine-3,4-dicarboxylic Acid | Pyridine-2,6-dicarboxylic Acid | 2,6-Dichloropyridine-3,4-dicarboxylic Acid |

|---|---|---|---|

| Coordination Sites | 4 (N from pyridyl, O from COOH) | 3 (N, O) | 2 (O from COOH) |

| Acidity (pKa) | ~2.5–3.5 (COOH) | ~1.8–2.5 (COOH) | ~1.5–2.0 (COOH) |

| Solubility | Moderate in polar aprotic solvents | High in water | Low in water, moderate in DMF |

| Thermal Stability | Stable up to 250°C (decomposition) | Stable up to 300°C | Stable up to 200°C |

| MOF Porosity | High (terpyridine enhances framework rigidity) | Moderate | Low (limited coordination sites) |

Metal-Organic Frameworks (MOFs)

Environmental Behavior

- Biodegradation : Pyridine-2,6-dicarboxylic acid is degraded by Azotobacter spp., whereas the target compound’s environmental persistence remains understudied .

Biological Activity

2,6-Dipyridin-2-ylpyridine-3,4-dicarboxylic acid, also known as [2,2':6',2'']-terpyridine-3',4'-dicarboxylic acid, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H11N3O4. Its structure features two pyridine rings and two carboxylic acid groups, which contribute to its reactivity and interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

- Mechanism : The compound exhibits antimicrobial properties against various bacterial strains. It has been suggested that its dicarboxylic acid groups play a role in disrupting bacterial cell membranes.

- Case Study : A study highlighted the potential of pyridine derivatives in combating antibiotic-resistant bacteria, showcasing the relevance of compounds like this compound in modern therapeutics .

2. Antioxidant Properties

- Mechanism : The compound has shown the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Research Findings : In vitro studies demonstrated that the compound stabilizes hypoxic inducible factor (HIF-1α), which is crucial for cellular responses to low oxygen levels and oxidative stress .

3. Neuroprotective Effects

- Mechanism : Evidence suggests that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation.

- Research Findings : Investigations into related pyridine compounds have indicated neuroprotective effects that could extend to this compound .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Antioxidant | Free radical scavenging and HIF stabilization | |

| Neuroprotective | Protection against oxidative stress |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Interaction : The dicarboxylic acid groups facilitate interactions with lipid membranes, potentially leading to increased permeability and disruption in bacterial cells.

- HIF Pathway Modulation : By stabilizing HIF-1α, the compound enhances the expression of genes involved in cellular defense mechanisms against hypoxia and oxidative stress.

- Radical Scavenging : The structural features allow the compound to act as an effective antioxidant by neutralizing harmful free radicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.